molecular formula C7H13NO2 B121273 (2R)-1-oxo-1-pyrrolidinylpropane-2-ol CAS No. 151670-13-2

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Cat. No. B121273
CAS RN: 151670-13-2
M. Wt: 143.18 g/mol
InChI Key: KLCGBSXTJWOEJD-ZCFIWIBFSA-N
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Description

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive enhancing effects. Piracetam was first synthesized in 1964 by Belgian pharmaceutical company, UCB Pharma, and has since been used for a variety of medical conditions, including cognitive impairment, dementia, and stroke.

Scientific Research Applications

Immunomodulation

This compound has potential applications in immunomodulation due to its structural similarity to pyrrolidine-based molecules that interact with the immune system. For instance, the IL-2/IL-2R system plays a critical role in immune regulation, and pyrrolidine derivatives could be designed to enhance or inhibit this pathway . This could lead to therapeutic applications aimed at diseases where immune regulation is beneficial, such as autoimmune disorders or in organ transplantation scenarios.

Cancer Immunotherapy

The structure of “(2R)-1-oxo-1-pyrrolidinylpropane-2-ol” suggests it could be modified to target the IL-2/IL-2R pathway, which is crucial in cancer immunotherapy . By fine-tuning the immune response, it may be possible to develop new strategies that selectively expand regulatory T cells or activate cytotoxic T cells to combat cancer cells.

Catalysis in Biochemical Reactions

Compounds with pyrrolidine structures have been used as catalysts in various biochemical reactions. “(2R)-1-oxo-1-pyrrolidinylpropane-2-ol” could potentially serve as a catalyst in the synthesis of peptides, hydrolysis of proteins, or oxidation of fatty acids, contributing to research in enzymology and metabolic pathways.

properties

IUPAC Name

(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGBSXTJWOEJD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

CAS RN

151670-13-2
Record name (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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